molecular formula C12H12N2S B144564 4-(Phenylthio)benzene-1,2-diamine CAS No. 43156-48-5

4-(Phenylthio)benzene-1,2-diamine

Cat. No.: B144564
CAS No.: 43156-48-5
M. Wt: 216.3 g/mol
InChI Key: YLEPPBFOGUYOEI-UHFFFAOYSA-N
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Description

4-(Phenylthio)benzene-1,2-diamine is an organic compound with the molecular formula C12H12N2S. It is characterized by the presence of a phenylthio group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions. This compound is known for its applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Phenylthio)benzene-1,2-diamine involves the reduction and sulfuration of nitrobenzene. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylthio)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Phenylthio)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylthio)benzene-1,2-diamine involves its interaction with various molecular targets. The phenylthio group can undergo oxidation or reduction, altering the compound’s reactivity. The amino groups can participate in nucleophilic substitution reactions, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diaminodiphenylsulfide
  • 5-Phenylthio-1,2-diaminobenzene
  • 4-Thiophenoxy-1,2-phenylenediamine

Uniqueness

4-(Phenylthio)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both phenylthio and amino groups allows for diverse reactivity, making it valuable in various synthetic applications .

Biological Activity

4-(Phenylthio)benzene-1,2-diamine, with the chemical formula C12H12N2S and CAS number 43156-48-5, is an organic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a phenylthio group attached to a benzene ring that is further substituted with two amino groups at the 1 and 2 positions. This unique structure contributes to its reactivity and biological properties.

This compound exhibits various mechanisms of action based on its chemical structure:

  • Nucleophilic Substitution : The amino groups can participate in nucleophilic substitution reactions, making the compound versatile in different chemical environments.
  • Redox Reactions : The phenylthio group can undergo oxidation or reduction, altering the compound’s reactivity and potentially affecting its biological activity.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties . A study highlighted its efficacy against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays , particularly against certain bacterial strains. Its activity is linked to its ability to disrupt microbial cell processes, although specific mechanisms remain under investigation .

Case Studies and Experimental Data

  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells at concentrations ranging from 10 µM to 100 µM. The IC50 values varied among different cell lines, indicating selective cytotoxicity.
  • Antimicrobial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of specific Gram-positive strains while displaying less activity against Gram-negative bacteria .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnticancer10 - 100Selective against certain cancer cells
7-Nitro-4-(phenylthio)benzofurazanAnticancer<10More potent derivative
Other Phenylthio DerivativesVariesVariesGeneral comparison for structure-activity relationship

Applications in Scientific Research

This compound serves multiple roles in scientific research:

  • Organic Synthesis : It acts as an intermediate in synthesizing other organic compounds.
  • Chemical Analysis : Used as a chromogenic agent or precursor for dyes.
  • Polymer Chemistry : Functions as an additive or functional monomer in specific polymer materials .

Properties

IUPAC Name

4-phenylsulfanylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEPPBFOGUYOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195734
Record name 4-(Phenylthio)benzene-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43156-48-5
Record name 4-(Phenylthio)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43156-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylthio)benzene-1,2-diamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Phenylthio)benzene-1,2-diamine
Source EPA DSSTox
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Record name 4-(phenylthio)benzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

4.5 Kg. of 1-amino-2-nitro-5-phenylthiobenzene in 60 l. of methanol and 30 l. of water is treated, under nitrogen, with 8.0 kg. of sodium dithionite and 2.0 kg. of sodium carbonate at reflux. The mixture is heated for 2 hours and the methanol is removed by distillation. The mixture is cooled and extracted with dichloromethane. The dichloromethane solution is filtered, dried over sodium sulfate, and 1,2-diamino-4-phenylthiobenzene is isolated by evaporation.
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Synthesis routes and methods II

Procedure details

3.5 G. of 2-amino-4-phenylthio-1-nitrobenzene in 8 ml. conc. hydrochloric acid is treated with a solution of 16 g. of stannous chloride in 8 ml. conc. hydrochloric acid. The mixture is heated for 1 hour on a steam bath, cooled and treated with potassium bicarbonate and chloroform. The mixture is filtered and the chloroform layer evaporated. The residue is triturated with hot cyclohexane yielding 1,2-diamino-4-phenylthiobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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